2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol
Description
Properties
Molecular Formula |
C13H15NOS |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C13H15NOS/c1-13(2,9-15)12-14-11(8-16-12)10-6-4-3-5-7-10/h3-8,15H,9H2,1-2H3 |
InChI Key |
LNOQCMFJVUNJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation of Thiazole Precursors with Aldehydes
A predominant method involves the condensation of 4-phenyl-1,3-thiazole-2-amine with 2-methylpropanal (isobutyraldehyde). This reaction typically proceeds via nucleophilic addition of the amine to the aldehyde, followed by cyclization and subsequent functionalization to yield the target alcohol.
- Step 1: Formation of an imine or Schiff base between 4-phenyl-1,3-thiazole-2-amine and 2-methylpropanal.
- Step 2: Cyclization under acidic or basic conditions to form the thiazole ring.
- Step 3: Hydroxylation at the 1-position of the propane backbone to produce the tertiary alcohol.
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Acidic (e.g., acetic acid) or basic (e.g., sodium hydroxide) | Facilitates cyclization |
| Solvent | Ethanol, ethanol-water mixture, or acetic acid | Ensures solubility and reaction efficiency |
| Temperature | 60–80°C | Balances reaction rate and selectivity |
| Time | 4–24 hours | Optimized for maximum yield |
Multi-step Synthesis via Thiazole Ring Formation
An alternative approach, as detailed in recent literature, involves the synthesis of the thiazole ring through bromination and cyclocondensation:
- Bromination of aromatic precursors to introduce reactive sites.
- Cyclocondensation with thiocarbonyl compounds or thioamides under controlled conditions to form the heterocyclic ring.
- Bromination of 4-aminophenyl derivatives with bromine in acetic acid at room temperature yields α-bromoacyl intermediates.
- Cyclocondensation with thiourea or related thioamides under reflux produces the thiazole core.
| Parameter | Typical Range | Notes |
|---|---|---|
| Bromination | Room temperature, in acetic acid | Controlled addition to prevent overbromination |
| Cyclocondensation | 60°C–80°C | Ensures ring closure |
| Solvent | Acetic acid or dimethylformamide | Solubility and reactivity control |
Hydroxylation and Functionalization
Post-ring formation, hydroxylation at the tertiary carbon is achieved via reduction or hydroxylation reactions:
- Hydroxylation using reagents like sodium borohydride or via oxidation-reduction sequences.
- Hydroxyalkylation of the thiazole ring through nucleophilic substitution or addition reactions.
| Reagent | Typical Conditions | Purpose |
|---|---|---|
| Sodium borohydride | 0°C–25°C in methanol | Selective reduction of carbonyl groups to alcohols |
| Hydroxylation agents | Catalytic oxidation (e.g., KMnO₄) | Oxidize methyl groups to alcohols |
Industrial-Scale Synthesis and Optimization
For large-scale production, continuous flow reactors are employed to enhance yield, safety, and environmental compliance. Optimization includes:
- Solvent selection : Use of greener solvents like ethanol or water to reduce toxicity.
- Catalyst choice : Employing recyclable catalysts such as zinc chloride or Lewis acids.
- Reaction parameters : Fine-tuning temperature, pressure, and reagent stoichiometry to maximize yield and purity.
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | 4-phenyl-1,3-thiazole-2-amine + 2-methylpropanal, acetic acid, 70°C | 65 | 95 | |
| 2 | Hydroxylation with NaBH₄, MeOH, 0°C | 82 | 98 |
Notes on Reaction Optimization and Purification
- Temperature control is critical to prevent side reactions, especially during cyclization and hydroxylation steps.
- Catalyst loading should be minimized to reduce costs and facilitate purification.
- Purification techniques such as column chromatography on silica gel with hexane/ethyl acetate gradients ensure high purity of the final product.
Summary of Reaction Pathways
| Pathway | Key Reactions | Typical Conditions | Advantages |
|---|---|---|---|
| Route A | Condensation of amine with aldehyde | 60–80°C, acid catalyst | Direct synthesis, high yield |
| Route B | Bromination + cyclocondensation | Room temp to reflux, acetic acid | Suitable for derivatives, scalable |
| Route C | Hydroxylation of methyl groups | NaBH₄ reduction, 0°C | Selective, high purity |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Synthesis and Development of Thiazole Derivatives
Thiazole derivatives have gained interest for their antimicrobial and anticancer activities . Novel thiazole derivatives are synthesized and characterized for their potential as antimicrobial agents against Gram-positive bacteria and drug-resistant pathogenic fungi . For example, compounds with naphthoquinone-fused thiazole derivatives have shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium . Specific methods for synthesizing thiazole derivatives involve reactions with thioureido acids and chloroacetaldehyde or chloroacetone to form thiazole rings .
Anticancer Activity
Thiazole derivatives exhibit structure-dependent anticancer activity on A549 and Caco-2 cells . Certain compounds significantly decrease the viability of Caco-2 cells, suggesting selective targets in these cells . Adding a 4-methyl group on the 1,3-thiazole ring enhances anticancer activity against Caco-2 cells . Additionally, specific substitutions on the thiazole cycle, such as incorporating 2,4-diCl-C6H3, result in strong anticancer activity against both A549 and Caco-2 cell lines .
Antimicrobial Activity
Thiazoles are reported as active antimicrobial, anti-tuberculous, and antiviral compounds . Research indicates that many compounds exhibit increased antibacterial effects against Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Salmonella enterica enteritidis . Amino thiazoles have applications in agriculture as herbicides and fungicides .
Data Table: Examples of Thiazole Derivatives and Their Activities
Considerations
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol with structurally analogous compounds, focusing on molecular features, physicochemical properties, and inferred biological activities:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The 4-phenyl group on the thiazole ring is a common feature in many analogs, enhancing π-π stacking interactions with biological targets .
Functional Group Influence :
- Tertiary alcohols (target compound) offer steric bulk and moderate hydrogen-bonding capacity compared to primary alcohols (e.g., ).
- Morpholine derivatives (e.g., ) exhibit superior solubility due to the polar oxygen and nitrogen atoms in the ring.
Biological Activity :
Biological Activity
2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol is a thiazole-derived compound that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiazole ring substituted with a phenyl group and a hydroxyl group, which may influence its biological interactions.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.8 µg/mL | |
| Escherichia coli | 15.6 µg/mL | |
| Salmonella enterica | 7.8 µg/mL |
In a comparative study, certain thiazole derivatives exhibited up to 16-fold increased antibacterial effectiveness against Gram-negative bacteria compared to standard antibiotics like oxytetracycline .
Cytotoxicity and Anticancer Potential
Research into the cytotoxic effects of thiazole compounds has indicated promising results against various cancer cell lines. For example, derivatives similar to this compound have demonstrated selective toxicity towards cancer cells while sparing normal cells.
Case studies have shown that these compounds can induce apoptosis in tumor cells through mechanisms involving oxidative stress and modulation of cell cycle regulators .
Anti-inflammatory Effects
Thiazole derivatives are also being explored for their anti-inflammatory properties. The presence of the hydroxyl group in this compound may enhance its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of thiazole compounds is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Thiazoles can act as enzyme inhibitors by forming covalent bonds with active site residues in target proteins.
- DNA Interaction : Some thiazole derivatives can intercalate into DNA or disrupt DNA replication processes.
- Cell Membrane Disruption : The hydrophobic nature of the phenyl group may facilitate membrane penetration, leading to cell lysis in susceptible organisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 4-phenyl-1,3-thiazole-2-carbaldehyde with methylmagnesium bromide, followed by hydroxylation. Key parameters include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
-
Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O improve regioselectivity in thiazole ring formation .
-
Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
-
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | 4-phenylthiazole-2-carbaldehyde, MeMgBr, THF, 70°C | 65 | 95 | |
| 2 | Hydroxylation (NaBH₄, MeOH), 0°C | 82 | 98 |
Q. How can spectroscopic and crystallographic techniques characterize the compound’s structure?
- Methodological Answer :
- NMR/IR Spectroscopy :
- ¹H/¹³C NMR : Confirm thiazole ring protons (δ 7.2–8.1 ppm) and hydroxyl resonance (δ 1.8–2.2 ppm) .
- IR : O–H stretching (3200–3400 cm⁻¹) and C=N/C–S vibrations (1600–1650 cm⁻¹) .
- X-ray Crystallography :
- Use SHELX or SIR97 for structure refinement. Key metrics: R-factor < 0.05, resolution ≤ 1.0 Å .
- Example: A related thiazole derivative showed C–S bond length = 1.74 Å, consistent with aromatic thiazoles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
-
Comparative assays : Use standardized cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .
-
Solubility adjustments : Test in DMSO/PBS mixtures to ensure compound stability .
-
Dose-response curves : Fit data with Hill equation to calculate EC₅₀/IC₅₀ and assess statistical significance (p < 0.01) .
- Example Contradiction :
-
Study A: IC₅₀ = 12 µM (breast cancer) .
-
Study B: IC₅₀ = 45 µM (lung cancer) .
-
Resolution : Differences in cell membrane permeability or target protein expression levels .
Q. What computational strategies are effective for rational design of derivatives with enhanced target binding?
- Methodological Answer :
-
Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Key residues: Lys745, Thr790 .
-
QSAR models : Train on datasets with Hammett constants (σ) and logP values to predict bioactivity .
-
MD simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
